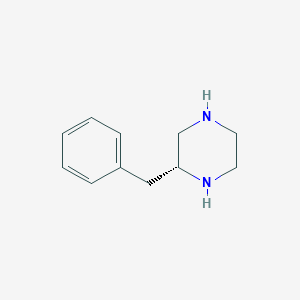

(2R)-2-Benzylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rewarding Properties of 1-Benzylpiperazine

1-Benzylpiperazine, a psychoactive compound, has been identified to have addictive properties. In a study using rats, it was found that the substance induced a dose-dependent preference for a place associated with its administration, which is indicative of its rewarding properties. The involvement of dopamine D1-like and serotonin3 receptors in this effect was suggested by the attenuation of the place preference when antagonists for these receptors were administered .

Synthesis of Arylpiperazinylalkylthiobenzimidazole Derivatives

A series of new compounds, including arylpiperazinylalkylthiobenzimidazole derivatives, were synthesized and tested for their affinity for various receptors, including the 5-HT1A serotonin receptor. These compounds showed high affinity and selectivity for the 5-HT1A receptor, with some exhibiting antagonistic or partial agonistic activity. Conformational studies using NMR and modeling techniques were conducted to understand the influence of spacer length on ligands' affinity .

N-Benzylpiperazine as a Drug of Abuse

N-Benzylpiperazine, initially tested as an antidepressant, was found to have amphetamine-like properties and was discontinued from further studies. However, it has emerged as a drug of abuse in Sweden, with several cases reported in prisons. The compound was identified in forensic cases using chromatography .

2-Benzylpiperazine as Carbonic Anhydrase Inhibitor

2-Benzylpiperazine derivatives were synthesized and tested as inhibitors of human carbonic anhydrases, which are relevant for conditions like glaucoma. These compounds showed nanomolar range inhibition against certain isoforms of the enzyme, with some interaction being enantioselective. The binding mode was studied through crystallography and molecular modeling. Two of the compounds were able to significantly reduce intraocular pressure in rabbit models, indicating their potential as intraocular pressure-lowering agents .

Arylpiperazine-1,2-Benzothiazine Derivatives as Anti-inflammatory Agents

Novel arylpiperazine-1,2-benzothiazine derivatives were designed and synthesized with potential anti-inflammatory properties. These compounds were evaluated for their inhibitory activity against cyclooxygenase isoforms and showed promising results. The study included in vitro and molecular docking studies, with one compound being non-toxic to normal human cell lines and capable of penetrating lipid bilayers, which is important for interacting with membrane proteins like cyclooxygenase .

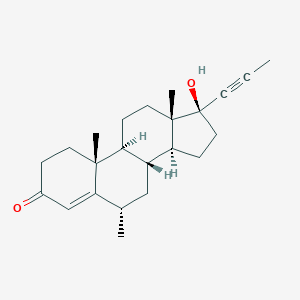

Novel EPC Synthesis from (S)-Serine

A novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols was described, starting from (S)-serine. This method involved diastereomeric oxazolidine derivatives as key intermediates. Some of the synthesized compounds showed promising interaction with central nervous system receptors, particularly with σ1-receptors .

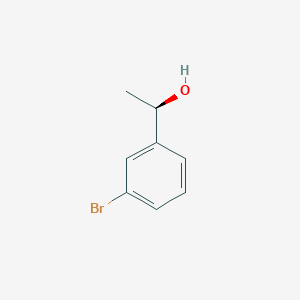

Chiral Solvating Properties of (S)-1-Benzyl-6-Methylpiperazine-2,5-Dione

The chiral solvating properties of (S)-1-benzyl-6-methylpiperazine-2,5-dione were studied. This compound formed diastereomeric hydrogen-bonded associates with racemic compounds, resulting in the splitting of characteristic signals in NMR spectra. The study included 1H NMR, 13C NMR, and 2D NMR analyses, and the potential applicability of this compound as a chiral solvating agent in NMR spectroscopy was suggested .

Scientific Research Applications

Neurotoxic Effects

Research has identified the neurotoxic mechanisms induced by benzylpiperazine derivatives, which lead to neuronal cell death. This was demonstrated through studies comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine, showing that these compounds induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in dopaminergic human neuroblastoma cell lines (Katz et al., 2018).

Therapeutic Agent Development

Benzylpiperazine has been a scaffold for the development of potent human carbonic anhydrase inhibitors, demonstrating its potential in therapeutic applications. Research on 2-benzylpiperazines prepared and tested against physiologically relevant isoforms of human carbonic anhydrases showed promising results for intraocular pressure lowering agents, which could be beneficial for treating glaucoma (Chiaramonte et al., 2018).

properties

IUPAC Name |

(2R)-2-benzylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMXTLCKYLIKW-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595362 |

Source

|

| Record name | (2R)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131288-11-4 |

Source

|

| Record name | (2R)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)